

Application Notes and Protocols for the Synthesis of 2-(4-Aminophenyl)acetamide

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)acetamide

Cat. No.: B1267592

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Abstract

This document provides a detailed experimental procedure for the synthesis of **2-(4-Aminophenyl)acetamide**, a compound of significant interest in the pharmaceutical and dye industries. The synthesis is achieved through the reduction of a nitroaromatic precursor, a fundamental and widely applied transformation in organic chemistry. This protocol outlines the Béchamp reduction method, which utilizes iron metal in an acidic medium, offering a classic and effective route to the desired amine. The target compound is a key intermediate in the production of various organic molecules. These application notes are intended for researchers, scientists, and professionals in drug development, providing a comprehensive guide to the synthesis, purification, and characterization of **2-(4-Aminophenyl)acetamide**.

Note on Nomenclature: The compound requested, "**2-(4-Aminophenyl)acetamide**," is most commonly referred to in chemical literature as N-(4-aminophenyl)acetamide or p-aminoacetanilide. This document will proceed with the synthesis of this isomer, where the acetamide group is bonded to the phenyl ring via a nitrogen atom.

Introduction

N-(4-aminophenyl)acetamide is a crucial intermediate in organic synthesis, particularly in the preparation of azo dyes and pharmaceuticals.^{[1][2]} The presence of a primary aromatic amine and an acetamide functional group allows for a variety of subsequent chemical modifications. The synthesis described herein involves the reduction of the nitro group of N-(4-nitrophenyl)acetamide to an amine.^{[3][4]} Several methods are available for this transformation,

including catalytic hydrogenation and the use of various metal/acid systems.[2][3][5] The Béchamp reduction, employing iron filings in acetic acid, is a well-established and cost-effective method for this purpose.[3]

Overall Reaction Scheme

The synthesis is a two-step process starting from acetanilide. The first step is the nitration of acetanilide to form N-(4-nitrophenyl)acetamide, followed by the reduction of the nitro group to yield the final product, N-(4-aminophenyl)acetamide.

Step 1: Nitration of Acetanilide

Step 2: Reduction of N-(4-nitrophenyl)acetamide

Experimental Protocols

Materials and Reagents

- N-(4-nitrophenyl)acetamide
- Iron filings
- 40% Acetic acid
- Deionized water
- Sodium carbonate
- Ammonium sulfide solution (optional)
- Ethanol (for recrystallization)

Equipment

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer

- Beakers and Erlenmeyer flasks
- Büchner funnel and filter paper
- Melting point apparatus
- Thin-layer chromatography (TLC) plates (silica gel)
- UV lamp for TLC visualization

Synthesis of N-(4-aminophenyl)acetamide

This protocol is adapted from established literature procedures for the Béchamp reduction.[\[3\]](#)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 125 g of iron filings, 8 mL of 40% acetic acid, and 500 mL of deionized water.
- Initiation of Reaction: Heat the mixture to boiling.
- Addition of Starting Material: To the boiling mixture, add 180 g of moist N-(4-nitrophenyl)acetamide in small portions, ensuring the reaction does not become too vigorous.
- Reaction Monitoring: Continue boiling for an additional 10 minutes after the final addition of the starting material. The reaction progress can be monitored by taking a small aliquot of the reaction mixture, filtering it, and observing the color of the filtrate. The reaction is complete when the filtrate is colorless.
- Work-up - Neutralization: Cool the reaction mixture to approximately 70°C. Carefully add sodium carbonate portion-wise until the solution is alkaline to litmus paper. This step is crucial for precipitating iron salts and neutralizing the excess acid.
- Work-up - Removal of Iron: To ensure complete precipitation of iron, a small amount of ammonium sulfide solution can be added until a drop of the supernatant does not give a black precipitate with sodium sulfide.
- Isolation of Crude Product: Filter the hot reaction mixture through a Büchner funnel to remove the iron sludge.

- Crystallization: Transfer the filtrate to a beaker and evaporate it to a volume of about 400 mL. Allow the solution to cool to room temperature, and then in an ice bath to induce crystallization. The product will crystallize as long needles.
- Purification: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water. The crude product can be further purified by recrystallization from hot ethanol.
- Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

Compound	Molar Mass (g/mol)	Melting Point (°C)	Appearance	Reported Yield (%)
N-(4-nitrophenyl)acetamide	180.16	214-217	Yellow crystalline solid	-
N-(4-aminophenyl)acetamide	150.18[2][3][6]	164-167[2][3][6]	White to pinkish-brown crystalline needles	32-55[3]

Characterization

The identity and purity of the synthesized N-(4-aminophenyl)acetamide can be confirmed by the following analytical techniques:

- Thin-Layer Chromatography (TLC): The reaction can be monitored, and the purity of the final product can be assessed using TLC on silica gel plates with an appropriate mobile phase (e.g., ethyl acetate/hexane mixture). The spots can be visualized under a UV lamp.
- Melting Point: The melting point of the purified product should be determined and compared with the literature value. A sharp melting point close to the literature value is indicative of high

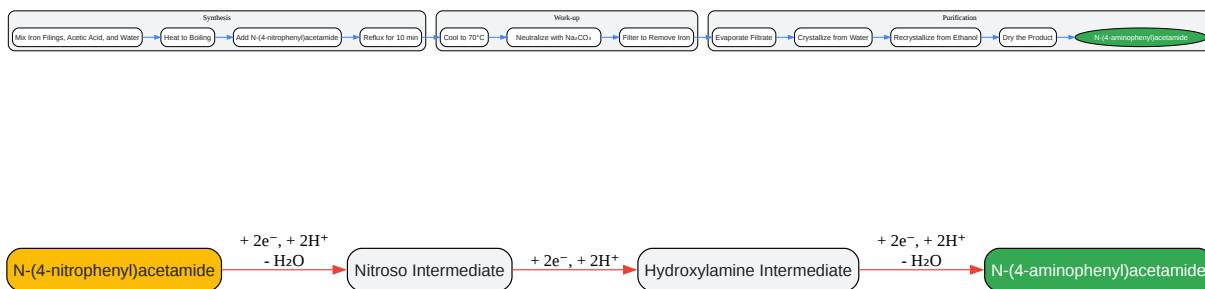
purity.

- Spectroscopic Methods:

- FTIR Spectroscopy: The FTIR spectrum should show the disappearance of the characteristic nitro group peaks (around 1500 and 1340 cm^{-1}) from the starting material and the appearance of N-H stretching vibrations for the primary amine (around 3400-3200 cm^{-1}).
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) or a protonated molecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to the molecular weight of N-(4-aminophenyl)acetamide ($\text{m/z} = 150.18$).[4]

Visualizations

Experimental Workflow



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